molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No. B1428753
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” includes a benzothiazole ring, which is a heterocyclic compound . The compound also contains functional groups such as an amino group, a methoxy group, and a carboxylate group .


Chemical Reactions Analysis

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” can potentially participate in various chemical reactions. For example, 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and its derivatives have been explored extensively in synthetic and medicinal chemistry. A key focus has been the synthesis of various complex molecules and their potential as building blocks in drug discovery. For instance, Žugelj et al. (2009) demonstrated the transformation of this compound into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which are important in medicinal chemistry (Žugelj et al., 2009). Additionally, Durcik et al. (2020) described an efficient pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, providing valuable building blocks for further chemical exploration (Durcik et al., 2020).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of derivatives of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate have been a subject of study. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested their antibacterial and antifungal activities, finding moderate activity against selected bacteria and fungi (Vinusha et al., 2015).

Antiviral Activity

The antiviral properties of compounds containing the Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate structure have also been investigated. For example, Xie et al. (2017) synthesized a series of a-aminophosphonates containing 6-fluorobenzothiazole moiety and found some of these compounds exhibited significant antiviral activities against tobacco mosaic virus (TMV) (Xie et al., 2017).

Synthesis of Complex Molecules

Researchers have utilized Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in the synthesis of various complex molecules. For instance, Jilani (2007) reported a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showcasing the versatility of this compound in facilitating complex chemical transformations (Jilani, 2007).

Safety And Hazards

The safety information for “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is accompanied by the GHS07 pictogram .

properties

IUPAC Name

methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNSAWWLCRFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-methoxybenzoate (307 g, 1.696 mol) in anhydrous methanol (4 L) was added an intimated mixture of KSCN (1640 g, 16.9 mol) and anhydrous CuSO4 (1350 g, 8.44 mol) in one portion. The mixture was heated to reflux for 4 h. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. The mixture was filtered and the filtrate was diluted with water. The solution was heated to boiling until a slightly clear solution formed. The mixture was cooled to ambient temperature and left standing for 1 day. A dark yellow solid was formed, which was collected by filtration to afford the desired product (338 g, 84%) as a dark yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.000-8.200 (br, 2H), 8.052 (s, 1H), 7.435 (s, 1H), 3.927 (s, 3H), 3.827 (s, 3H).
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
1640 g
Type
reactant
Reaction Step Two
Name
Quantity
1350 g
Type
catalyst
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Mo, X Xu, P Zhang, Y Peng, X Zhao… - Journal of Medicinal …, 2023 - ACS Publications
The farnesoid X receptor (FXR) is a ligand-activated nuclear receptor. Activation of FXR significantly impacts the expressions of the pivotal genes involved in bile acid metabolism, …
Number of citations: 1 pubs.acs.org
EN Patel - 2021 - search.proquest.com
Nitrogen heterocycles such as quinolines, benzothiazines, benzothiazoles, and indoles are widely found in nature and these compounds have significance in organic and medicinal …
Number of citations: 2 search.proquest.com
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com
M Durcik, Á Nyerges, Ž Skok, DG Skledar… - European journal of …, 2021 - Elsevier
The rise in multidrug-resistant bacteria defines the need for identification of new antibacterial agents that are less prone to resistance acquisition. Compounds that simultaneously inhibit …
Number of citations: 14 www.sciencedirect.com

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